molecular formula C22H18N4O3S B10953823 2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10953823
M. Wt: 418.5 g/mol
InChI Key: HOJAOKNXTWEWPV-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of heterocyclic molecules with a complex structure. Let’s break it down:
    • The core scaffold consists of a pyrimidine ring fused with a thieno[3,2-E]triazolo[1,5-C]pyrimidine moiety.
    • The furyl group (a five-membered oxygen-containing ring) is attached to the 2-position of the thieno-triazolo-pyrimidine.
    • The 4-methoxyphenoxy group is linked to the 5-position of the furyl ring.
  • This compound’s intricate structure suggests potential biological activity and interesting properties.
  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but researchers have explored various strategies.
    • One approach involves cyclization of appropriate precursors containing the necessary functional groups.
    • Industrial production methods may involve multistep syntheses, purification, and optimization for yield and scalability.
  • Chemical Reactions Analysis

      Oxidation: The furyl and thieno-triazolo-pyrimidine rings may undergo oxidation reactions.

      Reduction: Reduction of functional groups (e.g., nitro to amino) could be relevant.

      Substitution: Substituents on the phenyl ring may participate in substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

      Major Products: These reactions could yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., kinase inhibitors, antivirals).

      Biology: Study its effects on cellular processes (e.g., cell cycle regulation, apoptosis).

      Chemical Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).

      Industry: Assess its use in materials science or as a building block for other compounds.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., kinases, receptors) affected by this compound.

      Pathways: Investigate signaling pathways influenced by its binding or activity.

      Cellular Effects: Understand how it modulates cell behavior (e.g., growth inhibition, apoptosis).

  • Comparison with Similar Compounds

      Uniqueness: Highlight features that set it apart (e.g., specific substituents, fused rings).

      Similar Compounds: Explore related structures (e.g., other pyrimidine derivatives, kinase inhibitors).

    Remember that while this compound shows promise, further research is needed to fully unlock its potential.

    Properties

    Molecular Formula

    C22H18N4O3S

    Molecular Weight

    418.5 g/mol

    IUPAC Name

    4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

    InChI

    InChI=1S/C22H18N4O3S/c1-27-13-5-7-14(8-6-13)28-11-15-9-10-17(29-15)20-24-21-19-16-3-2-4-18(16)30-22(19)23-12-26(21)25-20/h5-10,12H,2-4,11H2,1H3

    InChI Key

    HOJAOKNXTWEWPV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6

    Origin of Product

    United States

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